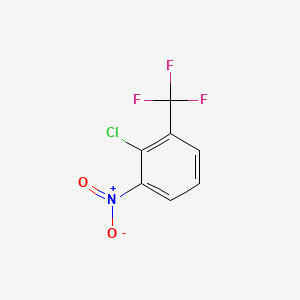

2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWABRHQBRWLSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193010 | |

| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39974-35-1 | |

| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39974-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039974351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene from 2-chloro-3-(trifluoromethyl)benzene

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the electrophilic nitration of 2-chloro-3-(trifluoromethyl)benzene. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and addresses critical safety and handling considerations. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory application, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a valuable substituted benzene derivative. Its structural motifs—a halogen, a nitro group, and a trifluoromethyl group—make it a versatile precursor in medicinal chemistry. Notably, it serves as a building block in the synthesis of highly potent and orally effective inhibitors for therapeutic targets such as Fatty Acid-Binding Protein 4 (FABP4), which are investigated for their anti-inflammatory properties.[1] The precise arrangement of its functional groups is critical for subsequent transformations in multi-step drug synthesis pathways.

The synthesis from 2-chloro-3-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the regiochemical outcome is dictated by the complex interplay of the electronic and steric effects of the existing chloro and trifluoromethyl substituents, necessitating a carefully controlled reaction environment.

Mechanistic Insights: Directing Effects and Regioselectivity

The core of this synthesis is the nitration of the aromatic ring, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity—the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the chloro (-Cl) group at position 2 and the trifluoromethyl (-CF3) group at position 3.

-

Chloro Group (-Cl): The chlorine atom is an ortho-, para- directing group. While it deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect (-I), its lone pairs can donate electron density through resonance (+M), stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack.[2]

-

Trifluoromethyl Group (-CF3): The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring and is a meta- director.[3] This is because the meta position is the least destabilized position for the carbocation intermediate.

Predicting the Outcome:

In the starting material, 2-chloro-3-(trifluoromethyl)benzene, the substituents direct the incoming electrophile (the nitronium ion, NO₂⁺) as follows:

-

The -Cl group at C2 directs towards C1 (ortho), C3 (substituted), and C5 (para).

-

The -CF3 group at C3 directs towards C1 (meta) and C5 (meta).

Both groups cooperatively direct the incoming nitronium ion to positions C1 and C5 . Therefore, the reaction is expected to yield a mixture of two primary isomers: the desired This compound and the isomeric byproduct 2-Chloro-5-nitro-3-(trifluoromethyl)benzene . The ratio of these products can be influenced by reaction conditions, particularly temperature. Careful purification is essential to isolate the target C1-nitrated compound.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the nitration of 2-chloro-3-(trifluoromethyl)benzene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Reagents and Materials

| Reagent/Material | Grade |

| 2-Chloro-3-(trifluoromethyl)benzene | ≥98% Purity |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Concentrated Nitric Acid (HNO₃) | 68-70% |

| Dichloromethane (CH₂Cl₂) | Reagent Grade |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

| Crushed Ice / Deionized Water | - |

3.2. Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid via the dropping funnel. Maintain vigorous stirring and ensure the temperature of the mixture does not exceed 10 °C. This exothermic process generates the nitronium ion.[4][5]

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2-chloro-3-(trifluoromethyl)benzene dropwise to the flask over a period of 30-45 minutes. The reaction is highly exothermic; careful control of the addition rate is crucial to maintain the internal temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product.

-

Workup and Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.[6]

-

Purification: The crude product, containing a mixture of isomers, must be purified. Fractional distillation under reduced pressure or column chromatography on silica gel are effective methods for separating the desired this compound from its isomer.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Data Summary and Expected Results

| Parameter | Details |

| Reactant | 2-Chloro-3-(trifluoromethyl)benzene |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ (typically 1:1 to 1:2 molar ratio) |

| Reaction Temp. | 0-10 °C |

| Reaction Time | 1-3 hours |

| Expected Products | Mixture of this compound and 2-Chloro-5-nitro-3-(trifluoromethyl)benzene |

| Purification | Fractional Distillation or Column Chromatography |

| Final Product Form | Liquid or low-melting solid (m.p. 25-30 °C)[6] |

Safety, Handling, and Waste Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety measures is non-negotiable.

-

Chemical Hazards: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact. 2-chloro-3-(trifluoromethyl)benzene and the final product are irritants. All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

-

Exothermic Reaction: The nitration reaction is highly exothermic. The risk of a runaway reaction is significant if the addition of reagents is too fast or if cooling is insufficient. Maintain strict temperature control at all times.

-

Waste Disposal:

-

Acidic Waste: The aqueous layer from the workup is highly acidic. It must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to institutional guidelines.

-

Organic Waste: Halogenated organic waste (dichloromethane) and any residues from purification should be collected in a designated halogenated waste container.

-

References

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Retrieved from [Link]

-

IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 39974-35-1 | Product Name : this compound. Retrieved from [Link]

Sources

- 1. This compound | 39974-35-1 [chemicalbook.com]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. benchchem.com [benchchem.com]

- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. 2-Chloro-3-nitrobenzotrifluoride 97 39974-35-1 [sigmaaldrich.com]

Chemical properties and reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, a nitro, and a trifluoromethyl group on the benzene ring, imparts a distinct and valuable reactivity profile. The strategic placement of these three groups—a good leaving group (chloro) and two powerful electron-withdrawing groups (nitro and trifluoromethyl)—renders the aromatic core highly susceptible to specific chemical transformations.

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this molecule. As a senior application scientist, the focus will be on the causality behind its reactivity, providing insights into why it behaves as it does and how this behavior can be harnessed in the laboratory. The information presented herein is crucial for professionals engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where trifluoromethylated compounds are of growing importance for their ability to enhance properties like metabolic stability and lipophilicity in drug candidates.[1][2]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a molecule are fundamental to its handling, reactivity, and application. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][4][5] |

| Molecular Weight | 225.55 g/mol | [3][4] |

| CAS Number | 39974-35-1 | [3][4] |

| Appearance | Liquid | [3] |

| Melting Point | 25-30 °C | [4] |

| Boiling Point | 234.6 ± 35.0 °C (Predicted) | [4] |

| Density | 1.537 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥98% | [3] |

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While raw spectral data is not provided, the expected characteristics would include:

-

¹H NMR: Signals in the aromatic region (approx. 7.5-8.5 ppm), with coupling patterns dictated by the substitution on the ring. The strong deshielding effect of the nitro and trifluoromethyl groups would shift the protons downfield.

-

¹³C NMR: Resonances for the seven carbon atoms, including the trifluoromethyl carbon, with chemical shifts influenced by the attached functional groups.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, C=C (aromatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Core Reactivity: A Tale of Electron Deficiency

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring, making it an electrophilic species, which is atypical for benzene derivatives. This electron deficiency is the cornerstone of its primary mode of reactivity.

Nucleophilic Aromatic Substitution (SₙAr): The Primary Reaction Pathway

The most significant reaction of this compound is Nucleophilic Aromatic Substitution (SₙAr).[6][7][8] The conditions for a successful SₙAr reaction are perfectly met in this molecule:

-

Presence of a Leaving Group: The chlorine atom serves as a good leaving group.

-

Activated Aromatic Ring: The ring is strongly "activated" (i.e., made electron-poor) by the ortho-nitro and meta-trifluoromethyl groups relative to the chlorine.

Mechanism and Rationale: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][9] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group positioned ortho to the site of attack. This stabilization is critical; without it, the intermediate would be too high in energy for the reaction to proceed readily.[6][8][9] The trifluoromethyl group, while not directly participating in resonance stabilization from the meta position, contributes significantly through its strong inductive electron-withdrawing effect, further stabilizing the anionic intermediate.[8] In the final step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Caption: The SₙAr addition-elimination mechanism.

Common nucleophiles used in SₙAr reactions with this substrate include alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂), and thiols (RSH). This reaction is a powerful tool for introducing a wide variety of functional groups at the C-2 position.

Reduction of the Nitro Group: Gateway to Anilines

Another synthetically crucial transformation is the reduction of the nitro group to an amine (-NH₂).[10][11][12] This opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and further substitution reactions.

Methodology and Chemoselectivity: The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction or removal of the chlorine atom.

-

Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for reducing aromatic nitro groups.[11][13] SnCl₂ is often favored for its mildness and high selectivity for the nitro group in the presence of other reducible functionalities.[13][14]

-

Catalytic Hydrogenation: This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas, is also highly effective.[11] However, care must be taken, as some catalysts, particularly Pd/C, can also catalyze the dehalogenation (removal of chlorine).[11] Raney Nickel is often a safer choice when preserving an aromatic halogen is necessary.[11]

Caption: Reduction of the nitro group to an amine.

Synthetic Utility and Applications

This compound is not an end-product but a valuable intermediate. Its derivatives have found applications in medicinal chemistry. For instance, it is used in the synthesis of potent and orally effective inhibitors of Fatty Acid-Binding Protein 4 (FABP4), which have potential as anti-inflammatory agents.[4][15] The trifluoromethyl group is a highly sought-after moiety in drug design as it can improve a molecule's metabolic stability, binding affinity, and lipophilicity.[2]

Related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are precursors for promising antitubercular drug candidates like benzothiazinones.[16]

Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes a representative SₙAr reaction. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product verified by standard spectroscopic methods.

Objective: To synthesize 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (as solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.

-

Reagent Addition: Add sodium methoxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of a new product spot.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Causality: The choice of methanol as the solvent is logical as it is the conjugate acid of the methoxide nucleophile and readily dissolves the reagents. Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous workup serves to neutralize any remaining base and remove inorganic salts.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care.[17][18][19][20]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[20][21] The presence of a nitroaromatic system suggests potential for long-term health effects and toxicity.[17][18]

-

Precautions:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[19][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17][19]

-

Inhalation: Move person to fresh air.[20]

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

-

This compound | C7H3ClF3NO2 | CID 3016126. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-CHLORO-1-NITROBENZENE. (n.d.). International Chemical Safety Cards. Retrieved January 4, 2026, from [Link]

-

Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195–200. [Link]

-

Nucleophilic Substitutions on Aromatic Systems. (2021, December 12). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

2-Chloro-1-fluoro-3-nitrobenzene | C6H3ClFNO2 | CID 88883. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

-

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | C8H2ClF6NO2 | CID 10803688. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, 98%. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Reduction of Nitro Groups. (2015, February 23). YouTube. Retrieved January 4, 2026, from [Link]

-

The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

-

Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)-. (n.d.). US EPA. Retrieved January 4, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved January 4, 2026, from [Link]

-

2-Nitrochlorobenzene. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 4, 2026, from [Link]

-

Phenol. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved January 4, 2026, from [Link]

-

Benzene, 1-chloro-3-nitro-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Nitrobenzene reacts with chlorine in the presence of AlCl3. What is the product formed? (2021, May 18). Quora. Retrieved January 4, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 39974-35-1 [m.chemicalbook.com]

- 5. This compound | C7H3ClF3NO2 | CID 3016126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. This compound | 39974-35-1 [chemicalbook.com]

- 16. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 2-CHLORO-1-NITROBENZENE [training.itcilo.org]

- 19. fishersci.com [fishersci.com]

- 20. chemscene.com [chemscene.com]

- 21. 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS 39974-35-1): Properties and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-chloro-1-nitro-3-(trifluoromethyl)benzene, a key intermediate in the development of potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of halogenated and nitrated benzene derivatives in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In contemporary drug discovery, the incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, is a well-established strategy to enhance the pharmacological profile of lead compounds. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS 39974-35-1) is a prime example of a strategically functionalized aromatic building block, designed for further chemical elaboration. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, offers a versatile platform for the synthesis of complex molecules, most notably as a precursor to inhibitors of Fatty Acid Binding Protein 4 (FABP4).

Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point range of 25-30 °C. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39974-35-1 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |

| Molecular Weight | 225.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 25-30 °C | |

| Flash Point | >110 °C | [3] |

| InChI Key | TWABRHQBRWLSSE-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Chloro-3-nitrobenzotrifluoride, 2-nitro-6-(trifluoromethyl)chlorobenzene | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the nitration of 2-chloro-1-(trifluoromethyl)benzene. The directing effects of the existing substituents on the benzene ring guide the position of the incoming nitro group. The chloro and trifluoromethyl groups are both deactivating and meta-directing. However, the directing influence of the ortho,para-directing chlorine atom can lead to the desired product under controlled conditions.

Proposed Synthetic Protocol: Nitration of 2-Chloro-1-(trifluoromethyl)benzene

Materials:

-

2-Chloro-1-(trifluoromethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-chloro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Caption: Reduction of the nitro group to form the corresponding aniline derivative.

Step 2: Elaboration of the Aniline Derivative

The resulting 2-chloro-3-(trifluoromethyl)aniline is a versatile intermediate. The amino group can be acylated, sulfonylated, or used in cross-coupling reactions to introduce various side chains and build the core structure of the desired FABP4 inhibitor. The specific choice of subsequent reactions would depend on the target molecule's design.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its trifluoromethyl, nitro, and chloro substituents provide multiple reaction sites for the construction of complex organic molecules. Its primary application as a precursor for the synthesis of FABP4 inhibitors highlights its importance in medicinal chemistry and drug discovery for metabolic and inflammatory diseases. Further research and publication of detailed synthetic protocols and spectroscopic data for this compound and its derivatives would be highly beneficial to the scientific community.

References

- Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

Sources

A Comprehensive Spectroscopic Guide to 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

Introduction

2-Chloro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 39974-35-1) is a substituted aromatic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its trifluoromethyl and nitro groups confer unique electronic properties, while the chlorine atom provides a reactive site for further functionalization. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, drawing upon established principles of spectroscopic interpretation and data from analogous compounds. While complete, experimentally-verified spectra for this specific molecule are not widely available in the public domain, this guide offers robust predictions and interpretations to support research and development activities.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The arrangement of the chloro, nitro, and trifluoromethyl substituents on the benzene ring creates a distinct pattern of electronic and steric effects that are reflected in its various spectra.

Figure 1. Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions arising from the nitro, trifluoromethyl, and chloro-substituted aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on established group frequencies.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100–3000 | Weak | Aromatic C-H stretch |

| 1600–1585, 1500–1400 | Medium-Weak | Aromatic C=C ring stretches |

| 1550–1475 | Strong | Asymmetric NO₂ stretch |

| 1360–1290 | Strong | Symmetric NO₂ stretch |

| 1350–1120 | Strong | C-F stretches (of the CF₃ group) |

| 850–550 | Medium | C-Cl stretch |

| 900–675 | Strong | Aromatic C-H out-of-plane bending ("oop") |

Causality Behind the Spectral Features: The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electronic environment of the benzene ring, which can cause slight shifts in the positions of the C=C ring stretching vibrations. The most intense and diagnostic peaks are expected to be the asymmetric and symmetric stretches of the nitro group and the strong C-F stretching vibrations of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will reveal the distinct chemical environments of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 8, J(H4-H6) ≈ 1.5 |

| H-5 | 7.6 - 7.8 | Triplet (t) or dd | J(H5-H4) ≈ 8, J(H5-H6) ≈ 8 |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 8, J(H6-H4) ≈ 1.5 |

Interpretation:

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it the most, resulting in the furthest downfield chemical shift.

-

H-4: This proton is ortho to the trifluoromethyl group, also a strong electron-withdrawing group, leading to a significant downfield shift.

-

H-5: This proton is meta to all three substituents and is expected to be the most upfield of the three aromatic protons.

-

Splitting Pattern: The protons will exhibit ortho (~8 Hz) and meta (~1.5 Hz) coupling. H-5 will appear as a triplet (or a doublet of doublets with similar coupling constants) due to coupling with both H-4 and H-6. H-4 and H-6 will appear as doublets of doublets due to ortho and meta coupling.

Figure 2. Predicted ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be influenced by the substituents, and several carbons will exhibit coupling to the fluorine atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (unless coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 148 - 152 | Singlet |

| C-2 | 132 - 136 | Singlet |

| C-3 | 128 - 132 | Quartet (q, ²J(C-F) ≈ 30-35 Hz) |

| C-4 | 125 - 129 | Quartet (q, ³J(C-F) ≈ 5-7 Hz) |

| C-5 | 130 - 134 | Singlet |

| C-6 | 122 - 126 | Singlet |

| -CF₃ | 120 - 124 | Quartet (q, ¹J(C-F) ≈ 270-275 Hz) |

Interpretation:

-

C-1 (C-NO₂): This carbon will be significantly downfield due to the strong deshielding effect of the nitro group.

-

C-2 (C-Cl): The carbon bearing the chlorine atom will also be downfield.

-

C-3 (C-CF₃): This carbon will appear as a quartet due to two-bond coupling with the three fluorine atoms.

-

-CF₃: The trifluoromethyl carbon will show a large one-bond coupling constant with the fluorine atoms, resulting in a distinct quartet.

-

C-4: This carbon will exhibit a smaller three-bond coupling to the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Fragmentation

The molecular formula is C₇H₃ClF₃NO₂, with a monoisotopic molecular weight of approximately 224.98 g/mol .

Key Predicted Fragments:

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 225 / 227 | [M]⁺˙ | Molecular ion peak. The M+2 peak will be ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |

| 195 / 197 | [M - NO]⁺ | Loss of nitric oxide. |

| 179 / 181 | [M - NO₂]⁺ | Loss of the nitro group. This is a common fragmentation for nitroaromatics. |

| 190 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 156 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 145 | [M - NO₂ - Cl]⁺˙ | Subsequent loss of a chlorine radical after the loss of the nitro group. |

| 75 | [C₆H₃]⁺ | Phenyl cation fragment after loss of all substituents. |

Interpretation: The mass spectrum will be characterized by a clear molecular ion peak with a distinct M+2 isotopic pattern confirming the presence of one chlorine atom. The fragmentation will likely be dominated by the loss of the nitro group (NO₂), a common and favorable fragmentation pathway for nitroaromatics.[6] Subsequent losses of Cl and CF₃ will also lead to significant fragment ions.

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The interpretations provided herein are grounded in fundamental spectroscopic principles and data from structurally related molecules, offering a reliable framework for experimental validation.

References

-

Anonymous. (n.d.). 2 - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 39974-35-1 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

Sources

The Genesis of a New Generation of Anti-Inflammatory Therapeutics: A Technical Guide to Starting Materials

Foreword: Charting the Course for Novel Anti-Inflammatory Drug Discovery

Inflammation is a double-edged sword. While a fundamental protective response to injury and infection, its chronic and unresolved state underpins a vast array of human diseases, from autoimmune disorders to cardiovascular conditions and neurodegeneration. The demand for safer, more effective, and highly targeted anti-inflammatory therapies is therefore more pressing than ever. This guide is crafted for researchers, scientists, and drug development professionals at the forefront of this endeavor. It eschews a rigid, templated approach to provide a deep, technically-grounded exploration of the critical first step: the selection and validation of starting materials for the development of novel anti-inflammatory inhibitors. Herein, we will navigate the diverse origins of these molecular starting points, from the rich tapestry of natural products to the rational design of synthetic scaffolds and the innovative principles of fragment-based discovery. Our journey will be guided by a commitment to scientific integrity, elucidating not just the "how" but the critical "why" behind experimental choices, and will be firmly anchored in the foundational signaling pathways that govern the inflammatory response.

I. The Diverse Wellsprings of Anti-Inflammatory Innovation: An Overview of Starting Materials

The quest for novel anti-inflammatory agents begins with the identification of promising starting chemical matter. The origin of these initial "hits" can be broadly categorized into three principal domains: the evolutionary-refined chemistry of natural products, the purpose-built architecture of synthetic scaffolds, and the minimalist efficiency of fragment-based approaches. The choice of starting point profoundly influences the subsequent drug discovery cascade, from hit-to-lead optimization to preclinical development.

| Starting Material | Key Advantages | Key Challenges |

| Natural Products | High chemical diversity, evolutionary-optimized bioactivity, novel mechanisms of action. | Complex structures can be difficult to synthesize and optimize, potential for promiscuous binding. |

| Synthetic Scaffolds | High degree of novelty, tunable physicochemical properties, established synthetic routes. | Can be limited by current chemical knowledge, may lack inherent bioactivity. |

| Fragment-Based | Efficient exploration of chemical space, high hit rates, clear path for structure-based design. | Hits have very low affinity, requiring sensitive biophysical detection methods. |

II. Nature's Pharmacopeia: Leveraging Natural Products as a Reservoir of Anti-Inflammatory Leads

For millennia, natural products have formed the bedrock of traditional medicine. Modern drug discovery continues to tap into this rich chemical diversity, which has been honed by evolutionary pressures to interact with biological systems. Many potent anti-inflammatory agents have their roots in the natural world.[1][2][3]

Prominent Examples of Anti-Inflammatory Natural Products

-

Curcumin (from Curcuma longa) : This yellow pigment from turmeric is a well-documented anti-inflammatory agent.[4] Its mechanism is multifaceted, but a key action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[4][5] Curcumin has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][5]

-

Epigallocatechin-3-gallate (EGCG) (from Green Tea) : The most abundant catechin in green tea, EGCG, exhibits significant anti-inflammatory properties.[4] It can inhibit the activation of the NF-κB pathway and has been shown to suppress the production of inflammatory mediators.[4]

-

Omega-3 Fatty Acids (from Fish Oil) : Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are potent anti-inflammatory molecules.[4][6] They act, in part, by competing with arachidonic acid for metabolism by cyclooxygenase (COX) enzymes, leading to the production of less inflammatory prostaglandins.[4]

-

Boswellic Acids (from Boswellia serrata) : The active components of frankincense, boswellic acids, have been shown to have anti-inflammatory and pain-relieving effects.[6]

Mechanism of Action: A Common Thread in Natural Product Anti-Inflammatories

A recurring theme in the anti-inflammatory action of many natural products is the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.[5] By inhibiting these central nodes of the inflammatory cascade, these compounds can orchestrate a broad-spectrum anti-inflammatory response.

III. The Architect's Approach: Rational Design of Synthetic Scaffolds

While natural products provide a rich source of inspiration, the de novo design and synthesis of novel chemical entities offer unparalleled control over molecular properties. "Privileged scaffolds" are a cornerstone of this approach; these are molecular frameworks that are able to interact with multiple biological targets with high affinity.[7][8]

Key Privileged Scaffolds in Anti-Inflammatory Drug Discovery

-

Benzimidazoles : This heterocyclic aromatic compound is a prominent privileged scaffold.[7][9] Its versatile structure allows for substitutions that can modulate a wide range of receptors and enzymes involved in inflammation.[7]

-

Chromenopyridines : This fused heterocyclic system is another example of a privileged scaffold found in a number of FDA-approved drugs with diverse biological activities, including anti-inflammatory effects.[10]

The rationale behind using privileged scaffolds is that they provide a validated starting point for library synthesis, increasing the probability of identifying potent and selective inhibitors.[7]

IV. Building from the Ground Up: Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[9] Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest.[9][11]

The FBDD Workflow: A Step-by-Step Guide

The FBDD process is a systematic approach to identifying and optimizing lead compounds.[12][13][14][15]

-

Fragment Library Design and Curation : A well-designed fragment library is crucial for the success of an FBDD campaign. Fragments are typically small (molecular weight < 300 Da) and adhere to the "Rule of Three."[11]

-

Fragment Screening : Due to the low affinity of fragment binding, sensitive biophysical techniques are required for screening.[11][16][17][18]

-

Hit Validation and Characterization : Hits from the primary screen are validated using orthogonal biophysical methods to confirm binding and determine the binding affinity and stoichiometry.

-

Structure-Based Drug Design and Hit-to-Lead Optimization : Structural information, typically from X-ray crystallography or NMR, is used to guide the optimization of the fragment hits into more potent lead compounds. This can be achieved through "fragment growing," "fragment linking," or "fragment merging."

Caption: A streamlined workflow for Fragment-Based Drug Discovery (FBDD).

Biophysical Techniques for Fragment Screening

A variety of biophysical techniques are employed in FBDD to detect the weak interactions between fragments and their target proteins.[16][17][19]

| Technique | Principle | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the magnetic environment of atomic nuclei upon ligand binding. | Binding site information, affinity (KD).[11] |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target. | Binding kinetics (kon, koff), affinity (KD).[11] |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand. | Binding-induced stabilization (ΔTm).[16] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to a target. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution. | Detailed binding mode, crucial for structure-based design.[11] |

V. The Molecular Battleground: Key Signaling Pathways in Inflammation as Drug Targets

A deep understanding of the molecular signaling pathways that drive inflammation is paramount for the rational design and screening of novel inhibitors. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23]

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response.[20][24][25][26] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[20][27]

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[21][22][23][28][29] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.[21]

Caption: A generalized MAPK signaling cascade.

VI. Experimental Validation: Foundational Assays for Screening Anti-Inflammatory Compounds

The identification of promising starting materials must be followed by rigorous experimental validation. A variety of in vitro assays are employed for the initial screening and characterization of anti-inflammatory compounds.

LPS-Induced Cytokine Production in Macrophages

This is a widely used cell-based assay to assess the anti-inflammatory potential of test compounds.[30][31][32][33] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[30][32][33]

Step-by-Step Protocol:

-

Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

-

Cell Seeding : Seed the macrophages into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).[33]

-

Supernatant Collection : Collect the cell culture supernatants.

-

Cytokine Quantification : Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2, the key enzymes in the synthesis of prostaglandins.[34][35][36][37]

Step-by-Step Protocol:

-

Reagent Preparation : Prepare the assay buffer, heme cofactor, and arachidonic acid substrate solutions.[34][37]

-

Enzyme and Inhibitor Incubation : In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.[35][37]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate.[34]

-

Reaction Termination : Stop the reaction after a specific time with a suitable reagent (e.g., stannous chloride).[34]

-

Prostaglandin Quantification : Measure the amount of prostaglandin produced, typically using a colorimetric or fluorometric method, or by ELISA.[34][35][37]

VII. Conclusion: The Path Forward in Anti-Inflammatory Drug Discovery

The journey from a starting material to a clinically effective anti-inflammatory drug is long and arduous. However, a well-informed and strategic approach to the selection and validation of initial chemical matter significantly enhances the probability of success. By harnessing the chemical ingenuity of nature, the precision of rational design, and the efficiency of fragment-based methods, coupled with a deep understanding of the underlying molecular pathology of inflammation, we can continue to populate the drug discovery pipeline with novel and promising therapeutic candidates. The experimental protocols and conceptual frameworks outlined in this guide provide a robust foundation for these critical early-stage endeavors.

References

-

A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019, February 6). Oxford Academic. Retrieved from [Link]

-

Fragment Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020). ResearchGate. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2022, January 20). MDPI. Retrieved from [Link]

-

Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020, April 29). PubMed. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). Preprints.org. Retrieved from [Link]

-

Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. (2018, February 1). PubMed. Retrieved from [Link]

-

Macrophage Inflammatory Assay. (2014, May 5). Bio-protocol. Retrieved from [Link]

-

NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (2020, January 1). PubMed. Retrieved from [Link]

-

MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. (2005, December 30). PubMed. Retrieved from [Link]

-

Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. (n.d.). ResearchGate. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023, July 14). MDPI. Retrieved from [Link]

-

Fragment-based design of kinase inhibitors: a practical guide. (2015). PubMed. Retrieved from [Link]

-

NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). Europe PMC. Retrieved from [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). Scilit. Retrieved from [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021, September 9). PubMed. Retrieved from [Link]

-

MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved from [Link]

-

Natural anti-inflammatory agents for pain relief. (2010, December 13). PMC. Retrieved from [Link]

-

Fragment-based approaches to the discovery of kinase inhibitors. (2014, October 1). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023, October 24). MDPI. Retrieved from [Link]

-

Macrophage Inflammatory Assay. (2014, May 5). PMC. Retrieved from [Link]

-

Natural products and anti-inflammatory activity. (2007). ResearchGate. Retrieved from [Link]

-

Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (n.d.). SpringerLink. Retrieved from [Link]

-

A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021, September 9). MDPI. Retrieved from [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2024, July 1). Bentham Science. Retrieved from [Link]

-

Anti-inflammatory supplements: 8 natural options. (2023, December 19). Medical News Today. Retrieved from [Link]

-

MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. (2005, December 30). Semantic Scholar. Retrieved from [Link]

-

MAPK Signaling in Inflammatory Cytokines Pathways. (2024, November 28). YouTube. Retrieved from [Link]

-

Privileged natural product compound classes for anti-inflammatory drug development. (2025, March 11). Royal Society of Chemistry. Retrieved from [Link]

-

Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Jove. Retrieved from [Link]

-

Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... (n.d.). ResearchGate. Retrieved from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022, November 29). MDPI. Retrieved from [Link]

-

LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018, February 2). Spandidos Publications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Privileged natural product compound classes for anti-inflammatory drug development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 6. Anti-inflammatory supplements: 8 natural options [medicalnewstoday.com]

- 7. Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]

- 20. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]

- 25. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? — Immunology [immunology.ox.ac.uk]

- 26. scilit.com [scilit.com]

- 27. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. | Semantic Scholar [semanticscholar.org]

- 29. m.youtube.com [m.youtube.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. cdn.caymanchem.com [cdn.caymanchem.com]

- 35. assaygenie.com [assaygenie.com]

- 36. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 37. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Whitepaper: The Trifluoromethyl Group as a Potent Modulator of Reactivity in 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science.[1][2] Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and unique influence on molecular properties.[3][4] This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in dictating the chemical reactivity of 2-chloro-1-nitro-3-(trifluoromethyl)benzene. We will dissect the interplay of electronic and steric effects exerted by the three distinct substituents on the aromatic ring, with a primary focus on how the CF3 group potentiates the molecule's utility as a substrate in nucleophilic aromatic substitution (SNAr) reactions. This guide will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the implications for synthetic chemistry and drug development.

Introduction: The Unique Profile of the Trifluoromethyl Group

The trifluoromethyl group is often considered more than a simple sterically bulky analogue of a methyl group; it is a powerful electronic modulator.[3] Its properties are dominated by the high electronegativity of the three fluorine atoms, leading to a strong electron-withdrawing inductive effect (-I).[5][6] Unlike halogens such as chlorine or fluorine itself, the CF3 group has no capacity for resonance electron donation (+M effect), making its electron-withdrawing nature unambiguous and potent.[5] This electronic profile is critical, as it deactivates aromatic rings toward electrophilic attack while simultaneously activating them for nucleophilic substitution.[7] Furthermore, the CF3 group enhances metabolic stability and lipophilicity, properties highly sought after in drug design to improve pharmacokinetic profiles.[1][8]

This guide focuses on this compound (CAS 39974-35-1), a valuable building block in organic synthesis.[9][10][11] The strategic placement of three distinct functional groups—a leaving group (Cl), a primary activating group (NO2), and a secondary modulating group (CF3)—creates a highly reactive and versatile substrate.

Caption: Logical workflow for analyzing the reactivity of the target molecule.

The Interplay of Substituents: Activating the Aromatic Ring

The reactivity of this compound is a direct consequence of the synergistic electronic effects of its substituents. The primary pathway for its reaction is Nucleophilic Aromatic Substitution (SNAr), a process that is typically unfavorable for unsubstituted benzene rings.

The SNAr Mechanism requires two key features:

-

A good leaving group: The chlorine atom serves this purpose.

-

Strong electron-withdrawing groups (EWGs): These groups must be positioned ortho or para to the leaving group to stabilize the negatively charged reaction intermediate.[12]

In this molecule:

-

The Nitro (NO2) Group: Positioned ortho to the chlorine, the nitro group is the primary activating substituent. Its powerful inductive (-I) and resonance (-M) effects are perfectly placed to withdraw electron density from the ring and stabilize the negative charge of the intermediate, known as a Meisenheimer complex.[12]

-

The Trifluoromethyl (CF3) Group: Positioned meta to the chlorine, the CF3 group cannot stabilize the intermediate via direct resonance. However, its profound inductive electron-withdrawing nature (-I effect) significantly enhances the ring's electrophilicity.[5][12] It pulls electron density through the sigma framework, further stabilizing the buildup of negative charge across the entire ring during nucleophilic attack. This makes the CF3 group a potent secondary activator, increasing the reaction rate beyond what the nitro group alone would achieve.

Caption: Generalized SNAr mechanism highlighting substituent stabilization roles.

Experimental Protocols & Reactivity Data

The high degree of activation in this compound allows for SNAr reactions with a wide range of nucleophiles under relatively mild conditions. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

Protocol 1: General Procedure for Amination

This protocol describes a typical reaction with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

-

Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).

-

Reagent Addition: Add the base (K2CO3 or DIPEA, 2.0 eq) followed by the slow addition of the amine (1.2 eq) via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. The causality for this moderate heating is to overcome the activation energy for the formation of the Meisenheimer complex without promoting decomposition or side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and polar solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Nucleophile (Amine) | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Morpholine | >95% | 2 | 60 |

| Aniline | 85-90% | 4 | 80 |

| Benzylamine | >95% | 2.5 | 60 |

| N-Methylpiperazine | 90-95% | 3 | 70 |

Note: Data are representative and may vary based on specific reaction scale and conditions.

Synthetic Utility and Implications in Drug Development

The predictable and efficient reactivity of this compound makes it an invaluable scaffold. The resulting substituted products can undergo further transformations, most notably the reduction of the nitro group to an amine. This unmasks a new functional handle, allowing for subsequent amide bond formation, diazotization, or other coupling reactions, thereby rapidly building molecular complexity.

The CF3 group's contribution extends beyond reactivity. In the final molecule, it often serves to:

-